molecular formula C19H12FN3O6S2 B1139141 AMZ30

AMZ30

Cat. No.: B1139141
M. Wt: 461.4 g/mol
InChI Key: GUCUORSUHTZMBW-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMZ30 is a selective, covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). It has an IC50 value of 600 nM and is known to selectively inactivate PME-1, thereby reducing the demethylated form of protein phosphatase 2A (PP2A) in living cells . This compound is primarily used in scientific research for its ability to modulate the activity of PME-1 and its downstream effects on PP2A.

Preparation Methods

Synthetic Routes and Reaction Conditions: AMZ30 is synthesized through a series of chemical reactions involving sulfonyl acrylonitrile compounds. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes mentioned above. The process would typically involve optimization of reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: AMZ30 primarily undergoes covalent inhibition reactions with PME-1. It does not function as a general thiol-reactive probe, indicating its specificity for PME-1 .

Common Reagents and Conditions:

Major Products: The major product of the reaction involving this compound is the demethylated form of PP2A, which is reduced in the presence of this compound .

Scientific Research Applications

AMZ30 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of PME-1 and its effects on PP2A methylation.

    Biology: Helps in understanding the role of PME-1 in cellular processes and its impact on cell signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where PME-1 and PP2A are implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of selective inhibitors for research and potential therapeutic use .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its high selectivity and potency as a PME-1 inhibitor. It has a significantly higher selectivity for PME-1 over other serine hydrolases, making it a valuable tool for studying the specific effects of PME-1 inhibition .

Properties

IUPAC Name

(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCUORSUHTZMBW-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ML136 interact with PME-1 and what are the downstream effects?

A: ML136 acts as a covalent inhibitor of PME-1. [] While the exact mechanism of binding is not fully elucidated in the provided research, the sulfonyl acrylonitrile core of ML136 is likely crucial for its inhibitory activity. [] By inhibiting PME-1, ML136 prevents the demethylation of protein phosphatase 2A (PP2A). This, in turn, leads to an increase in the levels of the active, methylated form of PP2A. [] Since PP2A is a crucial phosphatase involved in various signaling pathways, including the ERK pathway, modulation of its activity by ML136 can have significant downstream effects on cell proliferation and survival. []

Q2: What is known about the stability of ML136?

A: Research indicates that ML136 exhibits promising stability. In phosphate-buffered saline (PBS) solution, ML136 demonstrated a half-life exceeding 48 hours. [] This suggests that ML136 possesses suitable stability for in vitro studies and warrants further investigation into its stability profile under various physiological conditions.

Q3: What is the significance of ML136's selectivity for PME-1?

A: The remarkable selectivity of ML136 for PME-1 makes it a valuable tool for dissecting the specific roles of PME-1 and PP2A methylation in cellular processes. [, ] Unlike broader-acting compounds, ML136 allows researchers to study the consequences of PME-1 inhibition without confounding effects from off-target interactions. This is particularly important in complex systems like cancer, where PME-1 has been implicated in promoting sustained ERK pathway activity in gliomas. []

Q4: How does the structure of ML136 relate to its activity?

A: While detailed structure-activity relationship (SAR) studies for ML136 are not presented in the provided research, it is noted that the sulfonyl acrylonitrile moiety is likely essential for its inhibitory activity against PME-1. [] Further exploration of structural modifications around this core could reveal key elements for potency, selectivity, and potentially unveil new inhibitors for other serine hydrolases. [] This highlights the potential of ML136 as a starting point for the development of a diverse set of pharmacological probes targeting PME-1 and related enzymes.

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